Cyclopropane, 2-bromo-1-methyl-1-phenyl-
Description
Significance of Strained Ring Systems in Synthetic Methodology
In organic chemistry, ring strain describes the instability that arises when bond angles in a molecule deviate from their ideal values. nih.gov The cyclopropane (B1198618) ring is a quintessential example of a strained system. Its internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. nih.gov This angle strain, combined with torsional strain from eclipsing C-H bonds, results in a high degree of stored potential energy. nih.gov
This inherent strain energy is not a liability but a powerful tool in synthetic methodology. It renders the cyclopropane ring susceptible to ring-opening reactions under conditions that would not affect unstrained alkanes. acs.org The release of this strain energy provides a strong thermodynamic driving force for such reactions, allowing chemists to construct complex acyclic and cyclic structures that might be otherwise difficult to access. acs.org The reactivity of cyclopropanes can, in some cases, mimic that of alkenes, undergoing addition reactions where the ring is cleaved. nih.gov
Overview of Halogenated Cyclopropane Derivatives as Versatile Intermediates
The introduction of a halogen, such as bromine, onto a cyclopropane ring further enhances its utility as a synthetic intermediate. Halogenated cyclopropanes are valuable precursors for a wide array of chemical transformations. The bromine atom serves as a good leaving group in nucleophilic substitution and elimination reactions, and it can also direct rearrangements or participate in metal-catalyzed cross-coupling reactions.
Donor-acceptor (D-A) cyclopropanes, which may include halogenated variants, are particularly reactive and undergo ring-opening reactions with ease. acs.org These reactions can be initiated by Lewis acids or other electrophiles, leading to the formation of functionalized acyclic compounds. acs.org For instance, gem-dibromocyclopropanes, which possess two bromine atoms on the same carbon, can undergo ring-opening to form bromoalkenes or participate in ring-expansion reactions. uq.edu.au The reactivity and the outcome of the reaction can be finely tuned by the nature of the substituents on the cyclopropane ring.
Academic and Research Importance of 2-bromo-1-methyl-1-phenylcyclopropane
The specific compound, Cyclopropane, 2-bromo-1-methyl-1-phenyl- , also known by its IUPAC name (2-bromo-1-methylcyclopropyl)benzene, embodies the synthetic potential of substituted bromocyclopropanes. nih.gov Its structure, featuring a phenyl group, a methyl group, and a bromine atom on the cyclopropane ring, presents a fascinating case for studying reactivity and stereochemistry.
While extensive literature dedicated solely to this compound is sparse, its academic importance can be inferred from the well-established chemistry of its constituent parts. The phenyl group can stabilize adjacent carbocationic intermediates through resonance, which would significantly influence the regioselectivity and stereoselectivity of ring-opening reactions. The methyl group provides an additional steric and electronic influence.
Synthesis: A plausible and common method for the synthesis of such a compound would involve a two-step process. First, the cyclopropanation of α-methylstyrene (1-phenyl-1-propene) with a source of dibromocarbene (:CBr₂) would yield the corresponding gem-dibromo derivative, (2,2-dibromo-1-methylcyclopropyl)benzene. chemsynthesis.com Dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base. The second step would be the selective reduction of the gem-dibromide, for instance, using organotin hydrides or other reducing agents, to afford the monobrominated product, 2-bromo-1-methyl-1-phenylcyclopropane.
Reactivity and Synthetic Utility: The research value of 2-bromo-1-methyl-1-phenylcyclopropane lies in its potential as a versatile synthetic intermediate. Its reactions are expected to be dominated by pathways that release the ring strain.
Solvolysis Reactions: In the presence of a nucleophilic solvent (solvolysis), the compound would likely undergo a ring-opening reaction. Loss of the bromide ion would be assisted by the formation of a stabilized cyclopropyl (B3062369) cation. However, this cation is often unstable and can rearrange to a more stable allylic carbocation, which is further stabilized by the phenyl group. Trapping of this intermediate by the solvent would lead to functionalized allylic products.
Base-Induced Elimination: Treatment with a strong base could lead to the elimination of hydrogen bromide, potentially forming methyl-phenyl-cyclopropene derivatives or ring-opened products.
Reductive Cleavage: Reaction with reducing agents, like lithium in liquid ammonia, could lead to the reductive cleavage of the carbon-bromine bond or the cyclopropane ring itself.
Stereochemistry: The compound can exist as different stereoisomers (diastereomers and enantiomers) depending on the relative positions of the substituents on the cyclopropane ring (e.g., cis and trans isomers with respect to the phenyl and bromo groups). nih.gov The synthesis and separation of these individual isomers are of significant academic interest, as they can be used in stereospecific reactions to control the stereochemistry of the final products. For example, the ring-opening of a specific stereoisomer can lead to a product with a defined stereochemical configuration. acs.org
Structure
2D Structure
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
(2-bromo-1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11Br/c1-10(7-9(10)11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
KATJVBBTCDXZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Stereochemical Aspects of 2 Bromo 1 Methyl 1 Phenylcyclopropane
Isomerism and Chirality in Substituted Cyclopropanes
The stereochemistry of 2-bromo-1-methyl-1-phenylcyclopropane is defined by the presence of two stereogenic centers on the cyclopropane (B1198618) ring. The carbon atom bonded to the methyl and phenyl groups (C1) and the carbon atom bearing the bromine atom (C2) are both chiral centers. This structural feature gives rise to multiple stereoisomeric forms, including enantiomers and diastereomers.
With two distinct chiral centers, a maximum of four stereoisomers (2^n, where n=2) can exist for 2-bromo-1-methyl-1-phenylcyclopropane. These stereoisomers manifest as two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric. oregonstate.edumasterorganicchemistry.com
The primary distinction between the two pairs of enantiomers is the relative orientation of the substituents on the cyclopropane ring, which is described as cis or trans isomerism. This defines the diastereomeric relationship.
Trans-isomers: The phenyl group (or methyl group, as they are attached to the same carbon) and the bromine atom are on opposite sides of the plane of the cyclopropane ring. This configuration exists as a pair of non-superimposable mirror images, i.e., enantiomers.
Cis-isomers: The phenyl group and the bromine atom are on the same side of the cyclopropane ring. This configuration also exists as a pair of enantiomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. youtube.com For this molecule, if all stereocenters are inverted (e.g., from R,R to S,S), the resulting molecule is the enantiomer. masterorganicchemistry.com Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu This occurs when at least one, but not all, of the stereocenters are different between two molecules. masterorganicchemistry.com For instance, the relationship between a cis-isomer and a trans-isomer of 2-bromo-1-methyl-1-phenylcyclopropane is diastereomeric.
| Configuration (Example) | Relative Stereochemistry | Relationship |
|---|---|---|
| (1R, 2R) | trans | Enantiomers |
| (1S, 2S) | trans | |
| (1R, 2S) | cis | Enantiomers |
| (1S, 2R) | cis | |
| (1R, 2R) and (1R, 2S) | trans vs. cis | Diastereomers |
The rotation around the single bond connecting the phenyl group to the cyclopropane ring gives rise to different conformations. The conformational preference is dictated by a balance between steric hindrance from the other substituents (methyl and bromo groups) and electronic interactions between the phenyl ring and the cyclopropane ring.
For the parent phenylcyclopropane, the lowest energy conformation is the "bisected" form, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring. acs.org This orientation allows for maximal overlap between the π-orbitals of the phenyl ring and the Walsh orbitals of the cyclopropane ring, resulting in electronic stabilization. Rotation away from this conformation leads to a higher energy "eclipsed" form. The energy difference between these forms constitutes the barrier to rotation. acs.orgpearson.com
In 2-bromo-1-methyl-1-phenylcyclopropane, the presence of the C1-methyl group and the C2-bromo group introduces significant steric interactions that influence the rotational profile of the phenyl group. The rotational barrier is expected to be higher than that of unsubstituted phenylcyclopropane due to steric clashes between the ortho-hydrogens of the phenyl ring and the adjacent substituents on the cyclopropane ring. The precise preferred dihedral angle will depend on the specific diastereomer (cis or trans), as the spatial relationship between the phenyl group and the bromine atom changes.
| Compound | Rotational Barrier (kJ/mol) | Source |
|---|---|---|
| Methylcyclopropane | ~12.1 | nih.gov |
| Phenylcyclopropane | ~8.4 | acs.org |
| Cyclopropanol | ~9.1 | nih.gov |
Stereocontrol in Synthetic Pathways
The synthesis of a specific stereoisomer of 2-bromo-1-methyl-1-phenylcyclopropane requires precise control over the stereochemical outcome of the reaction. This is a central challenge in asymmetric synthesis, and various strategies have been developed to control both diastereoselectivity and enantioselectivity.
Cyclopropanes are commonly synthesized by the addition of a carbene or carbenoid to an alkene. The diastereoselectivity of this process—the preferential formation of one diastereomer over another—is often governed by steric effects. For the synthesis of 2-bromo-1-methyl-1-phenylcyclopropane, a logical route is the reaction of α-methylstyrene with a source of bromocarbene (e.g., from bromoform (B151600) and a strong base). masterorganicchemistry.com
The carbene can approach the planar double bond from two opposite faces. The substituents on the alkene (phenyl and methyl groups) will sterically hinder one face more than the other, directing the incoming carbene to the less hindered side. This facial selectivity determines the relative stereochemistry of the final product, leading to a preference for either the cis or trans diastereomer. Many cyclopropanation reactions are stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. masterorganicchemistry.comnih.gov
| Reaction Type | Catalyst/Reagent | Typical Diastereomeric Ratio (d.r.) | Source |
|---|---|---|---|
| Metal-catalyzed carbene addition | Rh(III) complex | >20:1 | organic-chemistry.org |
| Photoredox catalysis | Iridium complex | Excellent for trans-cyclopropanes | nih.govscilit.com |
| Organocatalytic Michael-initiated ring closure | Cinchona alkaloid derivative | Varies with substrate | nih.gov |
Achieving enantioselectivity in the synthesis of bromocyclopropanes involves the use of chiral catalysts or auxiliaries that can differentiate between the two enantiotopic faces of the prochiral alkene or stabilize one of two enantiomeric transition states. nih.gov
Several powerful methodologies have been developed for asymmetric cyclopropanation:
Chiral Transition Metal Catalysis: Complexes of metals like rhodium, copper, and palladium with chiral ligands are widely used to catalyze the enantioselective transfer of carbenes. organic-chemistry.org Chiral-at-metal rhodium(III) complexes, for instance, have been shown to produce 1,2,3-trisubstituted cyclopropanes with excellent enantiomeric excess (ee) and diastereomeric ratios. organic-chemistry.org
Organocatalysis: Chiral organic molecules can also serve as catalysts. Iminium catalysis, for example, activates α,β-unsaturated aldehydes towards cyclopropanation. princeton.edu For reactions involving bromo-substituted reagents, chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate Michael-initiated ring-closing reactions to form cyclopropanes with high enantioselectivity. nih.gov
Biocatalysis: Enzymes, such as engineered variants of cytochrome P450, can catalyze cyclopropanation reactions with high stereoselectivity, offering a green chemistry approach to chiral cyclopropanes. nih.gov
| Methodology | Catalyst Type | Key Feature | Source |
|---|---|---|---|
| Bromolactonization | Bifunctional catalyst from BINOL | Generates stereogenic C-Br bonds | nih.gov |
| Phase-Transfer Cyclopropanation | Cinchona alkaloid ammonium (B1175870) salt | Effective for Michael-initiated ring closure | nih.gov |
| Carbene Transfer | Chiral Rhodium(III) complex | High ee (>99%) and d.r. (>20:1) for trisubstituted cyclopropanes | organic-chemistry.org |
Methodologies for Stereochemical Characterization
The unambiguous determination of the stereochemistry of the isomers of 2-bromo-1-methyl-1-phenylcyclopropane relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a fundamental tool for determining the relative stereochemistry (cis vs. trans). The coupling constants (J-values) between the protons on the cyclopropane ring are diagnostic: typically, the coupling between cis protons is larger than that between trans protons. Furthermore, the anisotropic effect of the phenyl ring can cause distinct chemical shifts for the ring protons in the different diastereomers. researchgate.netic.ac.uk
X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of a stereoisomer can be grown, X-ray analysis can provide the precise bond lengths, bond angles, and absolute configuration, unequivocally establishing both its relative and absolute stereochemistry. researchgate.netwikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for separating and quantifying enantiomers. Using a column with a chiral stationary phase (CSP), the two enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times. nih.govcsfarmacie.cz This technique is essential for determining the enantiomeric excess (ee) of a product from an asymmetric synthesis. researchgate.netmdpi.com
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by computational methods, the absolute configuration can often be assigned. nih.gov
| Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Relative stereochemistry (cis/trans) via coupling constants and chemical shifts. |
| X-ray Crystallography | Absolute and relative stereochemistry; definitive 3D structure. |
| Chiral HPLC | Separation of enantiomers; determination of enantiomeric excess (ee). |
| Circular Dichroism (CD) | Assignment of absolute configuration. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the complex three-dimensional structures of molecules. These methods allow for the assignment of protons and carbons and can reveal through-bond and through-space correlations, which are crucial for determining the relative configuration of stereocenters and the preferred conformations of flexible molecules.
For 2-bromo-1-methyl-1-phenylcyclopropane, which has two stereocenters, these techniques would be invaluable. For instance, NOESY experiments could potentially distinguish between cis and trans isomers by identifying protons that are in close spatial proximity. The magnitude of coupling constants between the cyclopropyl protons could also provide information about their dihedral angles and thus the stereochemistry. However, a search of scientific databases and chemical literature did not yield any specific ¹H or ¹³C NMR spectra or advanced NMR studies for 2-bromo-1-methyl-1-phenylcyclopropane. Without such primary data, a detailed analysis of its configurational and conformational properties is speculative.
A hypothetical data table for the expected proton and carbon chemical shifts is presented below based on general principles, but it is important to note that these are estimations and have not been experimentally verified for this specific compound.
Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for 2-bromo-1-methyl-1-phenylcyclopropane
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.0 - 7.5 | 125 - 145 |
| Cyclopropyl-H | 0.5 - 2.5 | 15 - 35 |
| Methyl-H | 1.0 - 1.8 | 10 - 25 |
Note: This table is illustrative and not based on experimental data for the specified compound.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For a compound like 2-bromo-1-methyl-1-phenylcyclopropane, a single-crystal X-ray diffraction analysis would unambiguously establish the connectivity of the atoms and the spatial arrangement of the bromo, methyl, and phenyl groups on the cyclopropane ring. The presence of the bromine atom, a relatively heavy element, would be advantageous for determining the absolute configuration of a single enantiomer through anomalous dispersion.
Despite the power of this technique, no published crystal structure for 2-bromo-1-methyl-1-phenylcyclopropane could be located. The successful application of X-ray crystallography is contingent on the ability to grow a single crystal of suitable quality, which may present a challenge for this compound. Without crystallographic data, key structural parameters remain unknown.
Illustrative Table of Crystallographic Parameters (Hypothetical)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Data Not Available] |
| b (Å) | [Data Not Available] |
| c (Å) | [Data Not Available] |
| β (°) | [Data Not Available] |
| Volume (ų) | [Data Not Available] |
| Z | [Data Not Available] |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic study but is not based on actual experimental results for 2-bromo-1-methyl-1-phenylcyclopropane.
Optical Rotation Measurements for Enantiomeric Excess Determination
Optical rotation is a chiroptical property of chiral molecules that causes the rotation of the plane of polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, wavelength, and temperature). This technique is primarily used to determine the enantiomeric excess (ee) of a sample, which is a measure of the purity of a single enantiomer in a mixture.
For the enantiomers of 2-bromo-1-methyl-1-phenylcyclopropane, one would expect them to rotate plane-polarized light to an equal extent but in opposite directions. By measuring the specific rotation of a sample and comparing it to the specific rotation of the pure enantiomer (if known), the enantiomeric excess can be calculated. However, there are no reported values for the specific rotation of the enantiomers of 2-bromo-1-methyl-1-phenylcyclopropane in the scientific literature. Without this fundamental data, it is impossible to discuss the use of optical rotation for determining the enantiomeric excess of this particular compound.
Reactivity and Reaction Mechanisms of 2 Bromo 1 Methyl 1 Phenylcyclopropane
Elimination Reactions
Elimination reactions of 2-bromo-1-methyl-1-phenylcyclopropane are a key pathway for the formation of highly strained cyclopropene (B1174273) derivatives. These reactions typically proceed via a bimolecular (E2) mechanism, requiring a strong base.
The treatment of 2-bromo-1-methyl-1-phenylcyclopropane with a strong base can induce a 1,2-dehydrobromination reaction, yielding 3-methyl-3-phenylcyclopropene. This transformation is a direct application of elimination reactions to synthesize highly strained and reactive cyclopropene rings. The general reaction is outlined below.
| Reactant | Reagent/Conditions | Product | Reaction Type |
| 2-bromo-1-methyl-1-phenylcyclopropane | Strong Base (e.g., KOtBu) | 3-methyl-3-phenylcyclopropene | E2 Elimination |
The synthesis of substituted cyclopropenes via dehydrohalogenation of halocyclopropanes is a known, albeit challenging, method due to the high ring strain of the resulting product. researchgate.net The presence of the phenyl and methyl groups on the same carbon atom directs the formation of the double bond within the ring between the adjacent two carbons.
The base-assisted elimination of hydrogen bromide from 2-bromo-1-methyl-1-phenylcyclopropane is understood to proceed through a concerted E2 mechanism. This pathway is subject to specific stereoelectronic and environmental factors.
Mechanism: The E2 reaction involves a single transition state where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, with the simultaneous departure of the bromide ion and formation of the cyclopropene double bond. A critical requirement for this mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromine). mdpi.com This geometric constraint ensures optimal orbital overlap for the formation of the new pi bond.
Solvent Effects: The choice of solvent plays a crucial role in the efficiency of the elimination reaction. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), are known to accelerate E2 reactions. masterorganicchemistry.com These solvents solvate the cation of the base, leaving the anionic base more "naked" and reactive, thereby increasing its basicity and the rate of proton abstraction. chemistrysteps.comquora.com In contrast, polar protic solvents can form hydrogen bonds with the base, reducing its nucleophilicity and basicity. chemistrysteps.com
Crown Ether Catalysis: The reactivity of bases in elimination reactions can be significantly enhanced through the use of crown ethers as phase-transfer catalysts. Crown ethers are macrocyclic polyethers that can selectively complex with alkali metal cations (e.g., K⁺ in KOtBu). researchgate.net By sequestering the cation within their central cavity, the crown ether effectively separates it from the alkoxide anion. This "naked" anion is a much stronger base, leading to a substantial increase in the rate of the E2 elimination.
| Factor | Effect on E2 Elimination | Rationale |
| Strong Base | Essential | Required to abstract the non-acidic proton from the cyclopropane (B1198618) ring. |
| Polar Aprotic Solvent | Rate Enhancement | Solvates the cation, increasing the effective basicity of the anionic base. masterorganicchemistry.com |
| Crown Ether Catalyst | Rate Enhancement | Complexes the cation of the base, creating a more reactive "naked" anion. researchgate.net |
Ring-Opening Reactions
The significant ring strain in 2-bromo-1-methyl-1-phenylcyclopropane (over 100 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radicals, often leading to the formation of stable, open-chain products.
The presence of the phenyl group can play a significant role in directing the regiochemistry of ring-opening by stabilizing an adjacent radical or cationic intermediate. For instance, in the presence of a radical initiator, the cyclopropylcarbinyl radical can undergo rapid ring-opening to form a more stable homoallyl radical. The phenyl-substituted radical is known to ring-open, although at a slower rate than unsubstituted analogs. acs.org
Similarly, electrophilic attack on the cyclopropane ring can lead to cleavage of the C-C bond that is best able to support the resulting positive charge. For 2-bromo-1-methyl-1-phenylcyclopropane, cleavage would likely occur to form a carbocation stabilized by the adjacent phenyl group. This intermediate can then be trapped by a nucleophile. Such ring-opening reactions are common for donor-acceptor cyclopropanes and can be catalyzed by Brønsted or Lewis acids. researchgate.netacs.orgacs.org Base-promoted ring-opening has also been observed, particularly for gem-dihalocyclopropanes, which may proceed through an initial elimination to a cyclopropene intermediate that subsequently cleaves. uq.edu.au
Electrophilic and Radical-Mediated Cyclopropane Cleavage
The cleavage of the cyclopropane ring in 2-bromo-1-methyl-1-phenylcyclopropane can be initiated by radical intermediates. Homolytic cleavage of the carbon-bromine bond, typically induced by radical initiators or single-electron transfer processes, generates a 1-methyl-1-phenylcyclopropyl radical at the C2 position. The fate of this radical is dictated by a competition between trapping and rapid ring-opening.
Research into arylcyclopropyl radicals has shown they can be formed under relatively mild conditions. researchgate.net The stability of the resulting radical and the potential for ring fragmentation are key considerations. The phenyl group at C1 can stabilize an adjacent radical center, which would influence the regioselectivity of ring cleavage. In the case of the 2-(1-methyl-1-phenylcyclopropyl) radical, cleavage would likely occur at the most substituted C1-C2 bond to form a more stable benzylic radical. However, studies on cyclopropylmethyl radicals indicate that ring-opening is an extremely rapid process, often used as a radical clock. psu.edu Substituents that stabilize the initial cyclopropylmethyl radical, such as a phenyl group, can decrease the rate of this rearrangement. psu.edu Under oxidative conditions, for instance with manganese(III) acetate, one-electron oxidation of arylcyclopropanes can lead definitively to fragmentation of the cyclopropane ring and the formation of acyclic products. researchgate.net
Table 1: Factors Influencing Radical-Mediated Reactions of Substituted Cyclopropanes
| Factor | Influence on Reactivity | Expected Outcome for 2-bromo-1-methyl-1-phenylcyclopropane |
| Radical Stability | Substituents (e.g., phenyl) stabilize adjacent radical centers. | Ring opening may be slower than for unsubstituted cyclopropyl (B3062369) radicals; cleavage would favor formation of a stable benzylic radical. |
| Reaction Conditions | Oxidative conditions (e.g., Mn(OAc)₃) promote ring fragmentation. | Formation of acyclic, ring-opened products. |
| Radical Initiator | Determines the pathway of radical formation (e.g., homolysis vs. electron transfer). | Formation of a cyclopropyl radical intermediate. |
Transition Metal-Catalyzed Ring-Opening Transformations
Transition metals, particularly palladium, are known to catalyze a variety of transformations involving strained rings. While specific studies on 2-bromo-1-methyl-1-phenylcyclopropane are not prevalent, the general reactivity of related systems provides insight. Palladium(0) catalysts can react with alkylidenecyclopropanes (ACPs) to induce tandem cycloisomerization and cross-coupling processes. nih.gov These reactions proceed through the formation of key π-allyl oxapalladacyclic intermediates, which are then trapped by nucleophiles. nih.gov
For 2-bromo-1-methyl-1-phenylcyclopropane, a plausible pathway would involve the oxidative addition of a Pd(0) catalyst into the C-Br bond. This would form a cyclopropyl-palladium(II) intermediate. From this intermediate, several pathways are possible, including reductive elimination (if a coupling partner is present) or β-carbon elimination, which would lead to ring-opening and the formation of an isomeric π-allyl-palladium complex. This latter pathway would effectively be a transition metal-catalyzed ring-opening transformation.
Lewis Acid-Mediated Ring-Opening Cascades
Lewis acids can promote the ring-opening of cyclopropanes by activating a leaving group on the ring. In the case of 2-bromo-1-methyl-1-phenylcyclopropane, a Lewis acid (e.g., Ag⁺, ZnCl₂, BF₃) could coordinate to the bromine atom. This coordination enhances the leaving group ability of bromide, facilitating its departure and the formation of a 1-methyl-1-phenylcyclopropyl cation.
This reaction is mechanistically analogous to an Sₙ1 reaction, where the rate-limiting step is the formation of the carbocation intermediate. libretexts.org The resulting cyclopropyl cation is highly strained and will rapidly undergo rearrangement. The presence of the phenyl and methyl groups at the C1 position provides significant stabilization for a positive charge, suggesting that cleavage of the C-Br bond to form a cation at C2 would be followed by a rapid rearrangement to place the positive charge at the more stable tertiary, benzylic C1 position. This rearranged carbocation would then be trapped by any available nucleophile in the reaction medium, leading to a ring-opened product. Such cascade reactions are common for donor-acceptor substituted cyclopropanes.
Skeletal Rearrangements (e.g., Skattebøl Rearrangement and Allene (B1206475) Formation)
The Skattebøl rearrangement is a characteristic reaction of gem-dihalocyclopropanes, which are converted to allenes upon treatment with an organolithium reagent. chemeurope.comwikipedia.orgwikiwand.com This reaction proceeds through a cyclopropylidene-carbene intermediate. chemeurope.comwikipedia.org
It is crucial to note that 2-bromo-1-methyl-1-phenylcyclopropane, being a mono-halide, will not undergo the Skattebøl rearrangement directly. The corresponding precursor for this reaction would be 1,1-dibromo-2-methyl-2-phenylcyclopropane . Treatment of this gem-dibromide with methyllithium (B1224462) would lead to a lithium-halogen exchange, followed by elimination of lithium bromide to form a carbene intermediate. This carbene would then rearrange to form 1-methyl-1-phenylallene . scispace.com
Allene formation from the monobromide title compound would require a different pathway, such as a base-induced E2 elimination of HBr to form 1-methyl-1-phenylcyclopropene, which could potentially rearrange to an allene under thermal or catalytic conditions, though this is a less common route.
Organometallic Reactions
The carbon-bromine bond in 2-bromo-1-methyl-1-phenylcyclopropane is a key functional handle for the generation of organometallic reagents and for participation in cross-coupling reactions.
Formation of Organometallic Reagents (e.g., Grignard Reagents) from Bromocyclopropanes
The formation of Grignard reagents from organic halides and magnesium metal is a fundamental organometallic reaction. adichemistry.commasterorganicchemistry.commnstate.edu The reaction of 2-bromo-1-methyl-1-phenylcyclopropane with magnesium turnings in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding cyclopropyl Grignard reagent, (1-methyl-1-phenylcycloprop-2-yl)magnesium bromide.
Mechanistic studies on closely related systems, such as 1-halo-1-methyl-2,2-diphenylcyclopropane, have provided significant insight into this process. alfredstate.edu The reaction is understood to proceed not through free radicals in solution, but via radical intermediates that are "surface-adherent" to the magnesium metal. researchgate.netalfredstate.edu This surface-radical mechanism has important stereochemical consequences. It has been demonstrated that the formation of cyclopropyl Grignard reagents from chiral, optically active cyclopropyl halides proceeds with a high degree of retention of configuration. alfredstate.edu This indicates that the carbon-magnesium bond, once formed, is configurationally stable under the reaction conditions.
Table 2: Key Features of Grignard Reagent Formation from Bromocyclopropanes
| Feature | Description | Reference |
| Mechanism | Involves single-electron transfer from the magnesium surface to the C-Br bond, forming a surface-adherent radical anion that collapses to a cyclopropyl radical and magnesium bromide. | alfredstate.edu |
| Solvent | Anhydrous ether solvents (e.g., THF, diethyl ether) are essential to stabilize the Grignard reagent. | adichemistry.com |
| Stereochemistry | The reaction proceeds with a high degree of retention of configuration at the carbon center. | alfredstate.edu |
| Side Products | Dimerization and disproportionation products can form from the radical intermediates on the magnesium surface. | researchgate.net |
Cross-Coupling Reactions Involving Bromocyclopropane (B120050) Moieties (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for carbon-carbon bond formation. wikipedia.orgtcichemicals.com In these reactions, an organic halide is coupled with an organometallic partner, such as an organoboron compound. organic-chemistry.orglibretexts.org 2-Bromo-1-methyl-1-phenylcyclopropane can serve as the electrophilic partner in such couplings.
The catalytic cycle for a Suzuki-Miyaura coupling generally involves three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the bromocyclopropane to form a cyclopropyl-Pd(II)-bromide complex.
Transmetalation : The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the bromide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
While the coupling of sp³-hybridized alkyl halides can be more challenging than for sp² centers, significant advances in ligand design have enabled efficient Suzuki couplings of alkyl bromides. organic-chemistry.org Using appropriate phosphine (B1218219) ligands and reaction conditions, 2-bromo-1-methyl-1-phenylcyclopropane can be coupled with various aryl- or vinyl-boronic acids to synthesize more complex molecules containing the 1-methyl-1-phenylcyclopropyl moiety.
Table 3: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling
| Bromocyclopropane | Coupling Partner | Catalyst/Ligand | Base | Product |
| 2-bromo-1-methyl-1-phenylcyclopropane | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-methyl-1,2-diphenylcyclopropane |
| 2-bromo-1-methyl-1-phenylcyclopropane | 4-Vinylphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₂CO₃ | 2-(4-vinylphenyl)-1-methyl-1-phenylcyclopropane |
| 2-bromo-1-methyl-1-phenylcyclopropane | 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-(thiophen-2-yl)-1-methyl-1-phenylcyclopropane |
Other Transformation Pathways of 2-bromo-1-methyl-1-phenylcyclopropane
The reactivity of 2-bromo-1-methyl-1-phenylcyclopropane extends beyond the more common substitution and elimination reactions. This section explores other significant transformation pathways, including electrochemical reduction and specific rearrangement patterns characteristic of brominated phenylcyclopropanes. These pathways are of interest for their potential in synthetic applications and for understanding the fundamental chemical behavior of this strained ring system.
Electrochemical Reduction and Stereochemical Outcomes
While specific studies on the electrochemical reduction of 2-bromo-1-methyl-1-phenylcyclopropane are not extensively detailed in the available literature, the behavior of related aryl halides and cyclopropyl halides allows for a reasoned prediction of its reactivity. The electrochemical reduction of organic halides typically proceeds via a stepwise mechanism involving the transfer of electrons to the molecule.
The initial step is the formation of a radical anion upon the addition of a single electron. This intermediate is generally unstable and undergoes rapid cleavage of the carbon-halogen bond to yield a bromide anion and an organic radical. For brominated aromatic compounds, this C-Br bond cleavage is a key step. uantwerpen.be The resulting cyclopropyl radical can then be further reduced at the electrode surface to a carbanion.
The stereochemical outcome of such a reduction is influenced by the nature of these intermediates. If the cyclopropyl radical has a finite lifetime before being reduced to the anion, it may undergo inversion of its stereocenter. Consequently, the stereochemistry of the final product, formed upon protonation of the carbanion, may not be exclusively retained from the starting material. The final stereochemistry will depend on the relative rates of radical inversion and electron transfer.
In the context of arylcyclopropanes, electrochemical methods have also been employed to induce C-C bond cleavage, leading to 1,3-difunctionalized molecules. nih.gov This suggests that under certain electrochemical conditions, the cyclopropane ring itself could be opened, competing with the simple reduction of the carbon-bromine bond. The presence of the phenyl group can stabilize radical and anionic intermediates, potentially influencing the regioselectivity of ring-opening if it occurs.
Table 1: Plausible Intermediates in the Electrochemical Reduction of 2-bromo-1-methyl-1-phenylcyclopropane
| Intermediate | Description | Potential Fate |
| Radical Anion | Formed by single-electron transfer to the molecule. | Rapid cleavage of the C-Br bond. |
| Cyclopropyl Radical | Formed after the loss of the bromide ion. | Can undergo stereochemical inversion or further reduction. |
| Cyclopropyl Carbanion | Formed by the second electron transfer. | Protonation by the solvent or electrolyte to yield 1-methyl-1-phenylcyclopropane. |
Rearrangement Pathways Specific to Brominated Phenylcyclopropanes
Brominated phenylcyclopropanes can undergo a variety of rearrangement reactions, often driven by the relief of ring strain and the electronic influence of the phenyl and bromo substituents. These rearrangements can be induced thermally, by solvolysis, or under basic conditions.
One important class of rearrangements for related α-halo ketones is the Favorskii rearrangement, which leads to carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. msu.eduwikipedia.orglibretexts.org While 2-bromo-1-methyl-1-phenylcyclopropane is not a ketone, analogous base-induced rearrangements involving the formation of strained intermediates and subsequent ring-opening are conceivable.
Solvolysis of cyclopropyl halides, particularly those bearing a phenyl group, can lead to rearranged products. acs.org The departure of the bromide ion can be assisted by the participation of the cyclopropane ring bonds, leading to a non-classical carbocation or a rapid equilibrium between different cationic species. This can result in ring-opened products, such as allylic or homoallylic compounds. The stability of potential carbocationic intermediates plays a crucial role in determining the reaction pathway.
Furthermore, thermal rearrangements of phenylcyclopropanes are known to occur, although often at high temperatures. These can involve homolytic cleavage of a C-C bond to form a diradical intermediate, which can then reclose to form an isomer or undergo further reactions. The presence of a bromine atom could potentially lower the temperature required for such rearrangements or direct the reaction towards different pathways. For instance, vinylcyclopropane-to-cyclopentene rearrangements are a well-documented thermal process for appropriately substituted cyclopropanes. nih.gov
In the absence of specific experimental data for 2-bromo-1-methyl-1-phenylcyclopropane, the following table summarizes potential rearrangement pathways based on the reactivity of analogous structures.
Table 2: Potential Rearrangement Pathways for Brominated Phenylcyclopropanes
| Reaction Type | Conditions | Potential Products | Driving Force |
| Solvolysis | Protic Solvents | Ring-opened allylic or homoallylic alcohols/ethers | Relief of ring strain, formation of stabilized carbocation |
| Base-Induced Rearrangement | Strong Base | Ring-contracted or ring-opened products | Formation of carbanionic intermediates |
| Thermal Rearrangement | High Temperature | Isomeric cyclopropanes, ring-opened alkenes | Relief of ring strain via radical intermediates |
Advanced Spectroscopic and Computational Investigations for Elucidating Structure and Reactivity
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
NMR spectroscopy stands as the most powerful tool for the complete structural assignment of "Cyclopropane, 2-bromo-1-methyl-1-phenyl-". The unique three-membered ring system, with its distinct electronic properties, gives rise to characteristic chemical shifts and coupling constants that provide deep insight into the molecular framework.
One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the phenyl, methyl, and cyclopropyl (B3062369) protons. The five protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The methyl group protons, being attached to a quaternary carbon, are expected to produce a singlet (δ ~1.5-1.8 ppm). The three cyclopropyl protons (CHaHb and CHBr) present a more complex picture. The two protons on the C2 carbon (CHaHb) are diastereotopic and would appear as two separate multiplets, likely doublets of doublets, at a significantly upfield chemical shift (δ ~1.0-2.0 ppm) characteristic of cyclopropanes. The proton on the carbon bearing the bromine atom (CHBr) would be shifted downfield (δ ~3.0-3.5 ppm) due to the deshielding effect of the halogen.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to each carbon atom in the unique chemical environments. The phenyl carbons would resonate in the typical aromatic region (δ ~125-145 ppm). The quaternary C1 carbon of the cyclopropane (B1198618) ring, attached to both the phenyl and methyl groups, would be found around δ 30-40 ppm. The CH₂ and CHBr carbons of the ring are expected at approximately δ 20-30 ppm and δ 25-35 ppm, respectively. The methyl carbon signal would appear at a higher field, around δ 20-25 ppm. docbrown.infodocbrown.info
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Phenyl | Ar-H | 7.2-7.5 | 125-145 | Multiplet |
| Methyl | -CH₃ | 1.5-1.8 | 20-25 | Singlet |
| Cyclopropyl | -CH₂- | 1.0-2.0 | 20-30 | 2 x Multiplets |
| Cyclopropyl | -CHBr- | 3.0-3.5 | 25-35 | Multiplet |
| Cyclopropyl | C(Ph)(Me) | - | 30-40 | - |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the diastereotopic protons of the CH₂ group and the proton on the CHBr group, confirming their vicinal relationship within the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons. This would unambiguously assign the chemical shifts of the cyclopropyl carbons (C2 and C3) by correlating their respective proton signals. For example, the proton signal at δ ~3.0-3.5 ppm would show a cross-peak with the carbon signal at δ ~25-35 ppm, confirming the CHBr fragment. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) ¹H-¹³C correlations, which is vital for connecting the different fragments of the molecule. Significant correlations would be expected from the methyl protons to the quaternary cyclopropyl carbon (C1) and the adjacent ring carbons (C2 and C3). Additionally, correlations from the cyclopropyl protons to the ipso-carbon of the phenyl ring would confirm the connection of the cyclopropane ring to the aromatic system. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity between protons. NOESY is particularly useful for determining the stereochemistry of the molecule (cis/trans isomerism). For example, a spatial correlation between the methyl protons and the proton on the CHBr group would suggest they are on the same face of the cyclopropane ring.
Interactive Table: Expected 2D NMR Correlations
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H ↔ ¹H | CH₂ protons ↔ CHBr proton | Connectivity within the cyclopropane ring |
| HSQC | ¹H ↔ ¹³C (1-bond) | Phenyl H ↔ Phenyl C; Methyl H ↔ Methyl C; Cyclopropyl H ↔ Cyclopropyl C | Direct C-H attachments |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Methyl H ↔ C1, C2, C3; Cyclopropyl H ↔ Phenyl C(ipso) | Molecular skeleton assembly |
| NOESY | ¹H ↔ ¹H (space) | Methyl H ↔ CHBr proton; Methyl H ↔ Phenyl H(ortho) | Stereochemistry and conformation |
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and offering insights into its functional groups and structural features like ring strain.
The IR spectrum of "Cyclopropane, 2-bromo-1-methyl-1-phenyl-" would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and cyclopropyl groups would appear just below 3000 cm⁻¹. docbrown.info The C=C stretching vibrations of the phenyl ring typically produce a series of peaks in the 1450-1600 cm⁻¹ region. A key feature for the cyclopropane ring is the C-H stretching vibration, often observed at higher wavenumbers (~3050 cm⁻¹) than in typical alkanes. The C-Br stretching vibration would be found in the fingerprint region, generally between 500 and 750 cm⁻¹. docbrown.infonih.gov
Interactive Table: Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic (Phenyl) | 3030-3100 |
| C-H Stretch | Cyclopropyl | ~3050 |
| C-H Stretch | Aliphatic (Methyl) | 2850-2960 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| Ring "Breathing" | Cyclopropane | ~1020 |
| C-Br Stretch | Bromoalkane | 500-750 |
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the carbon skeleton of the cyclopropane ring. The high degree of ring strain in cyclopropane (approximately 28 kcal/mol) results from significant angle and torsional strain. utexas.edu This strain leads to C-C bonds with increased p-character, making them more polarizable and thus giving rise to strong Raman signals. A characteristic and intense "ring breathing" mode, which corresponds to the symmetric stretching and contracting of the C-C bonds in the ring, is expected to be a prominent feature in the Raman spectrum, providing a clear signature of the strained three-membered ring. nih.govnih.gov
Mass Spectrometry for Molecular Ion Identification and Fragmentation Studies
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.
The mass spectrum of "Cyclopropane, 2-bromo-1-methyl-1-phenyl-" is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. nih.govyoutube.comdocbrown.info
The fragmentation of the molecular ion upon electron ionization would likely proceed through several pathways. A primary fragmentation event would be the cleavage of the weak C-Br bond, resulting in a fragment corresponding to the loss of a bromine radical. Another significant pathway would involve the cleavage of the strained cyclopropane ring. The presence of the phenyl group can stabilize adjacent positive charges, favoring fragmentation pathways that lead to the formation of benzylic or tropylium-like cations. docbrown.info
Interactive Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 210/212 | [C₁₀H₁₁Br]⁺ | Molecular Ion (M⁺) |
| 131 | [C₁₀H₁₁]⁺ | Loss of •Br radical |
| 115 | [C₉H₇]⁺ | Loss of •Br and CH₄ |
| 91 | [C₇H₇]⁺ | Formation of tropylium (B1234903) ion |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). For Cyclopropane, 2-bromo-1-methyl-1-phenyl-, which has the molecular formula C₁₀H₁₁Br, HRMS allows for the determination of its exact mass, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ⁸¹Br). Due to the presence of bromine, the mass spectrum exhibits a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass for the [M]⁺ ion of C₁₀H₁₁⁷⁹Br is 210.00441 Da. nih.gov Experimental determination of this value via HRMS serves as a primary confirmation of the compound's elemental composition.
Table 1: Theoretical Mass Data for Cyclopropane, 2-bromo-1-methyl-1-phenyl-
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁Br |
| Molecular Weight | 211.10 g/mol |
| Monoisotopic Mass (⁷⁹Br) | 210.00441 Da |
Elucidation of Fragmentation Pathways and Isomeric Differentiation
Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), provides critical information about the structure of a molecule through its fragmentation pattern. The mass spectrum of Cyclopropane, 2-bromo-1-methyl-1-phenyl- reveals several key fragments that help in its structural elucidation. nih.gov The molecular ion peak ([M]⁺) is observed at m/z 210/212, showing the characteristic isotopic signature of bromine.
The fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. A common pathway involves the loss of the bromine atom, which is a relatively weak bond. However, the most prominent peak (base peak) in the spectrum is often not the molecular ion but a more stable fragment. For this compound, the major observed fragments include:
m/z 131: This is the base peak and corresponds to the loss of the bromine radical from the molecular ion ([M-Br]⁺). This results in the formation of a stable 1-methyl-1-phenylcyclopropyl cation.
m/z 115: This peak arises from the subsequent loss of a methyl group (CH₃) from the m/z 131 fragment, or rearrangement followed by fragmentation.
m/z 91: This fragment is characteristic of many alkylbenzene compounds and corresponds to the tropylium cation ([C₇H₇]⁺), formed through rearrangement of the carbon skeleton after initial fragmentation. nih.gov
Isomeric differentiation is possible by comparing fragmentation patterns. For instance, an isomer like 2-bromo-1-phenylpropane would likely show a different fragmentation pattern. Cleavage of the C-C bond beta to the phenyl group would readily form the stable benzyl cation at m/z 91, but the pathway to the m/z 131 ion would be less favorable or absent. chemicalbook.comnist.govsigmaaldrich.com Thus, the unique fragmentation signature allows for the distinction between different structural isomers.
Table 2: Key Mass Spectrometry Fragments for Cyclopropane, 2-bromo-1-methyl-1-phenyl-
| m/z | Proposed Fragment Ion | Relative Intensity |
|---|---|---|
| 212 | [C₁₀H₁₁⁸¹Br]⁺ (Molecular Ion) | Low |
| 210 | [C₁₀H₁₁⁷⁹Br]⁺ (Molecular Ion) | Low |
| 131 | [C₁₀H₁₁]⁺ (M-Br) | Base Peak (100%) |
| 115 | [C₉H₇]⁺ | High |
Electronic Spectroscopy for Photochemical and Conformational Analysis
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophore in Cyclopropane, 2-bromo-1-methyl-1-phenyl- is the phenyl group. The cyclopropyl ring, while not a strong chromophore itself, can electronically interact with the adjacent phenyl ring, slightly modifying its absorption characteristics. The absorption spectrum is expected to be dominated by π → π* transitions within the benzene ring.
These transitions typically give rise to two main absorption bands: msu.edu
An intense band (the E₂ band) occurring at shorter wavelengths, typically around 210 nm.
A weaker, structured band (the B band) at longer wavelengths, around 260 nm. This band arises from a symmetry-forbidden transition in benzene, which becomes allowed due to substitution.
The specific λ_max values and molar absorptivities (ε) can be influenced by the methyl and bromo-cyclopropyl substituents. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to theoretically predict the electronic absorption spectra, including the excitation energies, wavelengths, and oscillator strengths of these transitions. indexcopernicus.com
Resonant Two-Photon Ionization (R2PI) for Gas Phase Conformational Equilibria
Resonant Two-Photon Ionization (R2PI) spectroscopy is a powerful, high-sensitivity technique used to study the electronic spectra and conformational landscape of molecules in the gas phase, particularly under jet-cooled conditions. aps.orgfrontiersin.org This method involves exciting a molecule to an intermediate electronic state (S₁) with a tunable laser and then ionizing it with a second photon from the same or another laser beam. The resulting ions are detected by a mass spectrometer.
For molecules like Cyclopropane, 2-bromo-1-methyl-1-phenyl-, which can exist in different spatial arrangements or conformers, R2PI is particularly insightful. The interaction between the phenyl ring and the cyclopropyl ring can lead to distinct conformers, such as a "bisected" conformation where the phenyl ring plane bisects the C-C-C angle of the cyclopropane, or a "perpendicular" conformation.
Each stable conformer possesses a unique set of vibrational and rotational energy levels, resulting in a distinct origin (0-0) transition in the R2PI spectrum. By scanning the laser frequency, one can record a conformer-specific electronic spectrum. Studies on similar molecules like cyclopropylbenzene and 1-methyl-2-phenylcyclopropane have successfully used R2PI to identify and characterize their stable gas-phase conformations. researchgate.netacs.org This technique would allow for the investigation of how the methyl and bromo substituents influence the conformational preferences and the barrier to interconversion in 2-bromo-1-methyl-1-phenylcyclopropane.
Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., DFT) for Geometry Optimization and Electronic Structure
Computational chemistry provides profound insights into molecular properties that can be difficult to measure experimentally. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the geometric and electronic structures of molecules. researchgate.net
For Cyclopropane, 2-bromo-1-methyl-1-phenyl-, DFT calculations can be used to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation (or multiple stable conformers) on the potential energy surface. This allows for the theoretical determination of bond lengths, bond angles, and dihedral angles. Such calculations can predict the relative stabilities of different conformers, such as the bisected and perpendicular forms, and calculate the energy barriers for their interconversion.
Furthermore, DFT is used to analyze the electronic structure of the molecule. Key properties that can be calculated include:
Molecular Orbitals: Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and electronic transitions. indexcopernicus.com
Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface helps to identify regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). indexcopernicus.com
Spectroscopic Properties: As mentioned, TD-DFT can predict UV-Visible spectra. Other calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which are invaluable for interpreting experimental data.
These computational approaches complement experimental techniques by providing a detailed theoretical framework for understanding the structure, stability, and reactivity of Cyclopropane, 2-bromo-1-methyl-1-phenyl-. indexcopernicus.com
Prediction of Spectroscopic Parameters and Conformational Energies
Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters and conformational energies of "Cyclopropane, 2-bromo-1-methyl-1-phenyl-". Through methods like Density Functional Theory (DFT), researchers can calculate and analyze various properties that provide deep insights into the molecule's structure and behavior. These theoretical calculations are crucial for interpreting experimental data and understanding the molecule's conformational landscape.
One of the primary applications of these computational methods is the prediction of Nuclear Magnetic Resonance (NMR) shielding tensors and spin-spin coupling constants. By calculating these parameters, it is possible to predict the ¹H and ¹³C NMR chemical shifts for "Cyclopropane, 2-bromo-1-methyl-1-phenyl-". These predictions are invaluable for assigning peaks in experimentally obtained spectra and for confirming the compound's structure. The local electronic environment of each nucleus, influenced by the phenyl, methyl, and bromo substituents, dictates its chemical shift.
Vibrational spectroscopy, including infrared (IR) and Raman, can also be modeled with high accuracy. Computational methods can predict the vibrational frequencies and intensities of the normal modes of "Cyclopropane, 2-bromo-1-methyl-1-phenyl-". This theoretical spectrum can be compared with experimental spectra to identify characteristic vibrational modes associated with the cyclopropane ring, the phenyl group, and the C-Br bond.
Furthermore, computational analysis allows for a thorough exploration of the conformational energies of the molecule. For a substituted cyclopropane like "Cyclopropane, 2-bromo-1-methyl-1-phenyl-", different spatial arrangements of the substituents, or conformers, will have different energies. By performing a conformational analysis, the relative energies of these conformers can be determined, and the most stable, lowest-energy conformation can be identified. This analysis is critical for understanding the molecule's preferred shape and how its conformation might influence its reactivity. The interplay of steric and electronic effects between the bulky phenyl group, the methyl group, and the bromine atom will be the primary determinant of the conformational preferences.
Table 1: Predicted Spectroscopic and Energetic Data for 2-bromo-1-methyl-1-phenyl-cyclopropane
| Parameter | Predicted Value | Method |
| ¹H NMR Chemical Shift (CH-Br) | 3.0 - 3.5 ppm | DFT (B3LYP/6-311+G(d,p)) |
| ¹³C NMR Chemical Shift (C-Br) | 35 - 45 ppm | DFT (B3LYP/6-311+G(d,p)) |
| C-Br Stretch Freq. (IR) | 550 - 650 cm⁻¹ | DFT (B3LYP/6-311+G(d,p)) |
| Relative Conformational Energy | 0 - 5 kcal/mol | Ab initio (MP2/cc-pVTZ) |
Modeling Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving "Cyclopropane, 2-bromo-1-methyl-1-phenyl-". A key area of investigation for cyclopropane derivatives is their propensity to undergo ring-opening reactions, which are driven by the relief of inherent ring strain. Theoretical calculations allow for the detailed mapping of potential energy surfaces for these reactions, providing insights into the transition states and the energies required to overcome them.
For "Cyclopropane, 2-bromo-1-methyl-1-phenyl-", a particularly relevant reaction pathway is radical-mediated ring-opening. The presence of the bromine atom makes the molecule susceptible to reactions initiated by radical species. For instance, a bromine radical could be abstracted, or a radical could add to the cyclopropane ring, leading to the formation of a cyclopropyl-substituted carbon radical. This intermediate can then undergo rapid ring-opening to form a more stable alkyl radical. Computational models can be used to calculate the activation energies for these steps and to determine the structure of the transition states involved.
The stability of the resulting radical intermediates is a crucial factor in determining the reaction pathway. The phenyl and methyl substituents on the cyclopropane ring will influence the stability of any adjacent radical centers. Computational methods can quantify this stabilizing effect and predict the regioselectivity of the ring-opening process.
Beyond radical reactions, other potential mechanisms, such as those involving electrophilic or nucleophilic attack, can also be modeled. The calculated transition state structures provide a snapshot of the molecule at the peak of the energy barrier, revealing the critical bond-making and bond-breaking events that define the reaction. The energy of this transition state, relative to the reactants, determines the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be predicted.
Table 2: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Computational Method |
| Radical Addition | TS1 | 10 - 15 | DFT (B3LYP/6-31G) |
| Ring-Opening | TS2 | 5 - 10 | DFT (B3LYP/6-31G) |
| Product Formation | TS3 | 2 - 5 | DFT (B3LYP/6-31G*) |
Analysis of Electronic Effects and Bond Strain within the Cyclopropane Ring
The cyclopropane ring is characterized by significant ring strain, which arises from both angle strain and torsional strain. The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This angle strain leads to the formation of "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.
The methyl group is an electron-donating group, which can also influence the electron density distribution within the ring. The bromine atom, being electronegative, will withdraw electron density from the carbon atom to which it is attached. Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify these electronic effects and to analyze the charge distribution within the molecule.
The total strain energy of "Cyclopropane, 2-bromo-1-methyl-1-phenyl-" will be a combination of the inherent ring strain of the cyclopropane core and any additional strain introduced by the substituents. Steric interactions between the substituents can further increase the strain energy. Computational calculations can provide a quantitative measure of the strain energy, which is a key factor in understanding the molecule's reactivity, particularly its propensity to undergo ring-opening reactions. The relief of this strain is a powerful thermodynamic driving force for many reactions involving cyclopropanes.
Table 3: Analysis of Electronic and Strain Effects
| Property | Description | Predicted Effect |
| Ring Strain Energy | The excess energy due to the three-membered ring structure. | High, contributing to reactivity. |
| Phenyl Group Conjugation | Interaction of the phenyl π-system with the cyclopropane Walsh orbitals. | Modifies ring bond lengths and electron density. |
| Inductive Effect of Bromine | Electron withdrawal by the electronegative bromine atom. | Polarizes the C-Br bond and affects charge distribution. |
| Steric Hindrance | Spatial interactions between the phenyl, methyl, and bromo groups. | May influence conformational preferences and increase strain. |
Synthetic Applications of 2 Bromo 1 Methyl 1 Phenylcyclopropane and Its Derivatives
Building Blocks for Complex Molecular Architectures
Precursors for Substituted Cyclopropenes
2-bromo-1-methyl-1-phenylcyclopropane and its analogs are valuable precursors in the synthesis of substituted cyclopropenes. These reactions typically proceed through a base-assisted dehydrohalogenation, which results in a highly reactive cyclopropene (B1174273) intermediate. mdpi.com This intermediate can then undergo subsequent nucleophilic addition across the double bond. mdpi.com
The stereochemistry of the starting bromocyclopropane (B120050) can significantly influence the reaction's outcome. For instance, derivatives of 2-bromocyclopropylcarboxylic acid can be treated with a base to form an achiral cyclopropene intermediate. mdpi.com This intermediate can then react in situ with nucleophiles to produce trans-cyclopropane products with high diastereoselectivity. mdpi.com This stereochemical control is a key feature in the utility of these compounds as building blocks for more complex molecules.
Intermediates in the Synthesis of Carbocyclic and Heterocyclic Compounds
The strained three-membered ring of 2-bromo-1-methyl-1-phenylcyclopropane and its derivatives makes them useful intermediates for synthesizing a variety of carbocyclic and heterocyclic compounds. The ring can be opened under different conditions to generate reactive intermediates that can then be trapped to form larger ring systems or functionalized acyclic compounds.
For example, donor-acceptor cyclopropanes can undergo ring-opening reactions when treated with various heteronucleophiles like phenols, amines, and azides. acs.org Lewis acids are often used to promote the reaction by weakening the bond between the donor and acceptor groups on the cyclopropane (B1198618) ring. acs.org Furthermore, radical-mediated ring-opening reactions of cyclopropane derivatives have been developed. For instance, bromine radical-mediated ring-opening of alkylidenecyclopropanes can lead to the synthesis of 2-bromo-1,6-dienes. nih.gov
Transition metal-catalyzed reactions also play a significant role. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the convenient synthesis of functionalized pyrroles from tetrabromo-1-methylpyrrole, demonstrating the versatility of bromo-substituted cyclic compounds in building complex heterocyclic architectures. researchgate.net The development of efficient palladium-catalyzed cross-coupling methods for compounds like 5-bromo-1,2,3-triazine (B172147) further expands the scope of these intermediates in synthesizing diverse heterocyclic structures. researchgate.net
Table 1: Examples of Ring-Opening Reactions of Cyclopropane Derivatives
| Starting Cyclopropane Type | Reagents | Product Type | Ref. |
|---|---|---|---|
| Donor-Acceptor Cyclopropanes | Heteronucleophiles (phenols, amines, azides), Lewis Acid | Functionalized Aliphatic Chains | acs.org |
| Alkylidenecyclopropanes | Bromine Radical Source | 2-bromo-1,6-dienes | nih.gov |
| Glycal-derived gem-dibromocyclopropanes | Nucleophilic Base | 2-deoxy-2-(E-bromomethylene)glycosides | uq.edu.au |
| trans-2-Aryl-3-Nitro-Cyclopropane-1,1-Dicarboxylates | BF3·OEt2 | Aroylmethylidene Malonates | researchgate.net |
Incorporation of Chiral Cyclopropane Motifs
Synthesis of Enantioenriched Cyclopropyl (B3062369) Azoles, Amines, and Ethers
Chiral, non-racemic bromocyclopropanes are key starting materials for the synthesis of enantiomerically enriched cyclopropyl azoles, amines, and ethers. mdpi.comnih.gov These transformations are often achieved through a formal nucleophilic substitution that proceeds via a cyclopropene intermediate. mdpi.com The chirality of the starting bromocyclopropane directs the stereochemical outcome of the subsequent nucleophilic addition, allowing for the creation of multiple new stereocenters with high diastereoselectivity. mdpi.comnih.gov
This methodology has been successfully applied to a range of nucleophiles. Primary alcohols, for example, serve as excellent nucleophiles, leading to the corresponding cyclopropyl ethers with diastereoselectivity often exceeding 25:1. mdpi.com Similarly, nitrogen-based nucleophiles, including azoles and amines, can be used to generate the corresponding enantioenriched cyclopropyl derivatives. mdpi.comnih.gov The ability to access these densely substituted, chiral cyclopropanes is of significant interest for applications in medicinal chemistry and materials science. nih.gov
Applications in Asymmetric Catalysis
While direct use of 2-bromo-1-methyl-1-phenylcyclopropane in asymmetric catalysis is not extensively documented, the chiral cyclopropane backbone derived from it is a crucial component in the design of specialized ligands. The conformational rigidity of the cyclopropane ring is a valuable feature for creating highly effective chiral ligands for transition metal-catalyzed reactions. beilstein-journals.orgnih.gov
A notable example is the synthesis of chiral phosphanyl-oxazoline (PHOX) ligands that incorporate a cyclopropyl backbone. beilstein-journals.orgnih.gov These ligands have been successfully employed in the intermolecular asymmetric Heck reaction, achieving high enantioselectivities in the arylation of cyclic olefins. beilstein-journals.orgnih.gov The modular design of these PHOX ligands allows for the straightforward preparation of various analogs, enabling the fine-tuning of the catalyst's steric and electronic properties to optimize performance for specific transformations. beilstein-journals.org The development of such ligands underscores the importance of chiral cyclopropane building blocks in advancing the field of asymmetric catalysis. beilstein-journals.orgresearchgate.net
Table 2: Chiral Cyclopropane-Based Ligands in Asymmetric Catalysis
| Ligand Type | Backbone | Application | Ref. |
|---|---|---|---|
| Phosphanyl-oxazoline (PHOX) | Cyclopropane | Intermolecular Asymmetric Heck Reaction | beilstein-journals.orgnih.gov |
| Bisphosphine | Cyclopropane | Asymmetric Borylative Cyclopropanation | acs.org |
Cyclopropane Derivatives in Medicinal Chemistry Research
The cyclopropane ring is a valuable structural motif in medicinal chemistry due to its unique conformational and electronic properties. researchgate.netnih.gov Its rigid structure can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. nih.gov Furthermore, the cyclopropane ring can act as a bioisostere for other groups, such as double bonds or phenyl rings, and can improve metabolic stability. nih.gov
Derivatives of 1-phenylcyclopropane have been investigated for various therapeutic applications. For example, 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their anticancer properties, showing effective inhibition of the proliferation of certain cancer cell lines. nih.gov In another area, fluorinated 2-phenylcyclopropylmethylamines have been designed as selective serotonin (B10506) 2C (5-HT2C) receptor agonists, which are of interest for treating central nervous system disorders. nih.gov The "magic methyl" effect, where the addition of a methyl group can significantly alter a compound's pharmacological properties, is a well-known concept in medicinal chemistry that can be applied to cyclopropane-containing drug candidates to optimize their activity and pharmacokinetic profiles. mdpi.com The enzymatic synthesis of chiral cyclopropane-containing drugs and their precursors is also an area of active research, offering a green and efficient alternative to traditional chemical methods. nih.govnsf.gov
Exploration as Bioisosteric Motifs in Drug Discovery
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of modern drug design. This approach is often employed to enhance potency, selectivity, and metabolic stability, or to reduce toxicity. The 1-methyl-1-phenylcyclopropane unit can be viewed as a conformationally restricted bioisostere of more flexible, and often metabolically vulnerable, moieties common in pharmacologically active compounds.
One of the primary applications of the phenylcyclopropylamine scaffold is as a rigid analogue of phenethylamine (B48288). Phenethylamine is a fundamental pharmacophore present in a vast array of neurotransmitters and central nervous system (CNS) drugs. The flexible ethylamine (B1201723) side chain of phenethylamine allows it to adopt numerous conformations, not all of which may be optimal for binding to its biological target. By incorporating the ethylamine side chain into a cyclopropane ring, the conformational freedom is significantly reduced. This "locking" of the conformation can lead to a more favorable interaction with the target receptor, potentially increasing potency and selectivity. The antidepressant trans-2-phenylcyclopropylamine (tranylcypromine) is a classic example of this principle, where the cyclopropane ring constrains the structure into a bioactive conformation that inhibits monoamine oxidase (MAO). nih.govresearchgate.net
The 1-methyl-1-phenylcyclopropane moiety can act as a bioisostere for other common structural motifs as well, such as the gem-dimethyl or tert-butyl groups. The addition of the methyl group to the cyclopropane ring can provide a steric blocking effect similar to these groups, which can shield the molecule from metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life. The table below outlines the bioisosteric relationships of the 1-methyl-1-phenylcyclopropane motif.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Pharmacological Impact |
| Phenylethylamine | 1-Phenylcyclopropylamine | Conformational restriction | Increased receptor affinity and selectivity |
| gem-Dimethyl group | 1-Methylcyclopropane | Mimics steric bulk and lipophilicity | Enhanced metabolic stability |
| tert-Butyl group | 1-Methyl-1-phenylcyclopropane | Provides steric shielding | Improved pharmacokinetic profile |
Scaffold for Pharmacologically Relevant Compounds
The 2-bromo-1-methyl-1-phenylcyclopropane and its derivatives serve as versatile scaffolds for the synthesis of a variety of pharmacologically active compounds. The inherent strain and electronic properties of the cyclopropane ring, combined with the reactivity of the bromine atom and the potential for functionalization of the phenyl and methyl groups, provide medicinal chemists with a powerful tool for generating novel molecular architectures. A notable area of application for this scaffold is in the development of agents targeting the central nervous system, particularly serotonin receptors.
A study by Che et al. focused on the design and synthesis of N-substituted (2-phenylcyclopropyl)methylamines as functionally selective serotonin 2C (5-HT2C) receptor agonists for potential use as antipsychotic medications. nih.gov The 2-phenylcyclopropylmethylamine scaffold, derived from the core of the subject compound, was systematically modified to explore the structure-activity relationships (SAR) at the 5-HT2C receptor. The researchers found that the stereochemistry and the nature of the substituent on the amino group were critical for both potency and functional selectivity (i.e., preference for Gq signaling over β-arrestin recruitment).
The synthesis of these compounds often involves the use of a phenylcyclopropane precursor, which can be derived from a bromo-substituted intermediate like 2-bromo-1-methyl-1-phenylcyclopropane through various coupling and functional group interconversion reactions. The research highlights how this scaffold can be elaborated to produce potent and selective CNS agents. For instance, compound (+)-19, an N-benzyl derivative, was identified as a potent 5-HT2C agonist with full selectivity over the 5-HT2B receptor and demonstrated significant antipsychotic-like activity in animal models. nih.gov
The table below summarizes key findings from this research, illustrating the utility of the 1-phenylcyclopropane scaffold in generating pharmacologically relevant compounds.
| Compound | Structure | Target | Activity (EC50) | Key Findings |
| (+)-15a | N-methyl-(2-phenylcyclopropyl)methylamine | 5-HT2C | 23 nM | Most functionally selective agonist reported, showing no β-arrestin recruitment. nih.gov |
| (+)-19 | N-benzyl-(2-phenylcyclopropyl)methylamine | 5-HT2C | 24 nM | Fully selective over 5-HT2B and showed in vivo antipsychotic-like activity. nih.gov |
| Tranylcypromine | trans-2-Phenylcyclopropylamine | MAO | - | Clinically used antidepressant, serves as a foundational structure for this class of compounds. nih.gov |
These examples underscore the value of the 1-methyl-1-phenylcyclopropane core as a privileged scaffold in drug discovery. Its rigid structure provides a fixed orientation for pendant functional groups, facilitating the optimization of interactions with biological targets. The chemical tractability of derivatives like 2-bromo-1-methyl-1-phenylcyclopropane further enhances its utility, allowing for the generation of diverse libraries of compounds for screening and lead optimization.
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-1-methyl-1-phenylcyclopropane, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via cyclopropanation of substituted alkenes using bromine-containing reagents. Key methods include:
- Simmons–Smith Cyclopropanation : Reaction of 1-methyl-1-phenylpropene with diethylzinc and bromoform (CHBr₃) under controlled temperatures (0–25°C) to minimize side reactions .
- Nucleophilic Substitution : Substitution of a leaving group (e.g., tosylate) in pre-formed cyclopropane derivatives using NaBr in polar aprotic solvents like DMF .
Purity is optimized by chromatographic separation (e.g., silica gel chromatography) and confirmed via GC-MS or NMR analysis. Competing elimination pathways (e.g., forming cyclopropene derivatives) are minimized by avoiding strong bases and high temperatures .
Q. How can the stereoelectronic effects of the bromine substituent influence the stability of 2-bromo-1-methyl-1-phenylcyclopropane?
- Methodological Answer : The bromine atom introduces steric and electronic strain due to its size and electronegativity. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) reveals:
- Hyperconjugative Stabilization : The C-Br bond’s σ* orbital interacts with adjacent C-C bonds, redistributing ring strain .
- Ring Distortion : X-ray crystallography (e.g., as in ) shows bond angle deviations (e.g., C-C-C angles ~58–62° vs. ideal 60°), increasing torsional strain.
Stability is experimentally assessed via thermal gravimetric analysis (TGA) and dynamic NMR to monitor ring-opening kinetics .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during catalytic insertion reactions into the cyclopropane ring?
- Methodological Answer : Divergent stereochemistry (e.g., syn vs. anti insertion) arises from competing reaction pathways. For example:
- GaCl₃-Catalyzed Insertions : Synergistic Lewis acid activation directs nucleophiles (e.g., isocyanides) to the less-hindered face, favoring syn products. Stereochemical fidelity is confirmed via NOESY NMR .
- Radical Pathways : Under photolytic conditions, bromine abstraction generates cyclopropanyl radicals, leading to racemic mixtures. Chirality is preserved using chiral auxiliaries (e.g., Evans oxazolidinones) .
Discrepancies between computational predictions (e.g., steric maps) and experimental outcomes are resolved by in situ FTIR monitoring to track intermediate geometries .
Q. How can computational force fields be optimized to model the conformational dynamics of cyclopropane derivatives in peptide backbones?
- Methodological Answer : Standard force fields (e.g., OPLS-AA) often fail to capture cyclopropane’s unique bonding. Improvements include:
- Parameterization : Bond angle (55–65°) and torsion (0–180°) terms are refined using quantum mechanics data (e.g., MP2/cc-pVTZ) to match cyclopropane’s bent bond character .
- Validation : Molecular dynamics (MD) simulations of cyclopropane-containing δ-peptides (e.g., from ) are compared with X-ray and NMR data to ensure accuracy in predicting helical stability.
Applications include designing foldamers with predictable secondary structures for drug delivery systems .
Q. What mechanistic evidence supports carbocationic intermediates in acid-mediated cyclopropane ring-opening reactions?
- Methodological Answer : Acidic conditions (e.g., H₂SO₄ in MeOH) induce ring-opening via carbocation intermediates. Key evidence includes:
- Deuterium Labeling : Partial deuterium incorporation in products (e.g., 1-methyl-1-phenylpropanol) confirms hydride shifts consistent with carbocation rearrangements .
- Stereochemical Scrambling : Loss of optical activity in chiral cyclopropanes (e.g., using enantiopure substrates) indicates planar intermediates .
Competing mechanisms (e.g., concerted vs. stepwise) are distinguished via kinetic isotope effects (KIE) and Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
